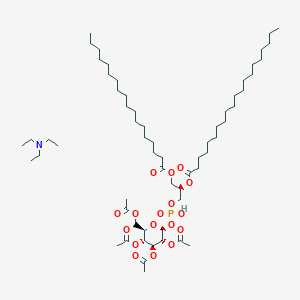
Bcl-2-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bcl-2-IN-5 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein family. The BCL-2 family of proteins plays a crucial role in regulating apoptosis, or programmed cell death, which is a vital process in maintaining cellular homeostasis and preventing cancer development. This compound is designed to inhibit the anti-apoptotic function of BCL-2 proteins, thereby promoting apoptosis in cancer cells and offering potential therapeutic benefits in oncology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a substituted aniline with a suitable electrophile under controlled conditions to form Intermediate A.
Cyclization to Intermediate B: Intermediate A undergoes cyclization in the presence of a base to form Intermediate B.
Final Coupling Reaction: Intermediate B is then coupled with another reagent, such as a substituted benzylamine, under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up without compromising yield or purity.
Purification: Employing techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and efficacy of the produced compound.
化学反应分析
Types of Reactions
Bcl-2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the original compound with altered chemical properties.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Bcl-2-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the BCL-2 protein family and its role in apoptosis.
Biology: Employed in cell biology research to investigate the mechanisms of cell death and survival.
Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, particularly those with overexpression of BCL-2 proteins.
Industry: Utilized in the development of new anticancer drugs and therapeutic strategies.
作用机制
Bcl-2-IN-5 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins, such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The activation of this pathway results in mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately leading to apoptosis of cancer cells.
相似化合物的比较
Similar Compounds
Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: Targets both BCL-2 and BCL-xL proteins and is used in clinical trials for various cancers.
Obatoclax: A pan-BCL-2 inhibitor that targets multiple BCL-2 family proteins.
Uniqueness of Bcl-2-IN-5
This compound is unique in its specific binding affinity and selectivity for the BCL-2 protein. Unlike other inhibitors that may target multiple BCL-2 family proteins, this compound is designed to selectively inhibit BCL-2, reducing potential off-target effects and improving therapeutic efficacy.
属性
分子式 |
C55H63FN8O8S |
|---|---|
分子量 |
1015.2 g/mol |
IUPAC 名称 |
2-[(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-4-[6-[(2R)-4-[(4-methoxyphenyl)methyl]-2-(2-propan-2-ylphenyl)piperazin-1-yl]-2-azaspiro[3.3]heptan-2-yl]benzamide |
InChI |
InChI=1S/C55H63FN8O8S/c1-35(2)43-7-5-6-8-44(43)50-32-61(31-37-9-12-40(71-4)13-10-37)21-22-63(50)39-26-55(27-39)33-62(34-55)38-11-15-45(51(23-38)72-41-24-46-47(56)30-59-52(46)58-29-41)53(65)60-73(69,70)42-14-16-48(49(25-42)64(67)68)57-28-36-17-19-54(3,66)20-18-36/h5-16,23-25,29-30,35-36,39,50,57,66H,17-22,26-28,31-34H2,1-4H3,(H,58,59)(H,60,65)/t36?,50-,54?/m0/s1 |
InChI 键 |
DDYYYKLOAZDKFR-ASPJDRGKSA-N |
手性 SMILES |
CC(C)C1=CC=CC=C1[C@@H]2CN(CCN2C3CC4(C3)CN(C4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CC9=C(NC=C9F)N=C8)CC1=CC=C(C=C1)OC |
规范 SMILES |
CC(C)C1=CC=CC=C1C2CN(CCN2C3CC4(C3)CN(C4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CC9=C(NC=C9F)N=C8)CC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


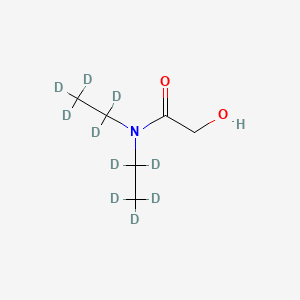



![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)
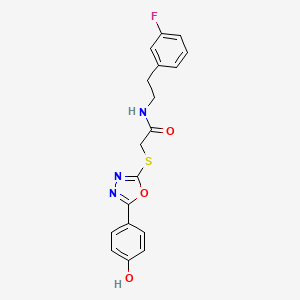
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)
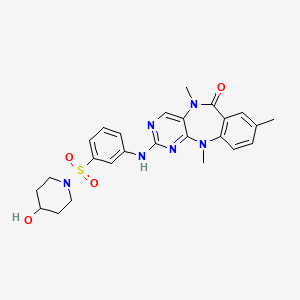
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
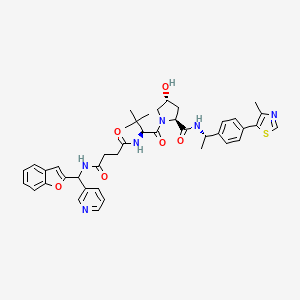
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)


